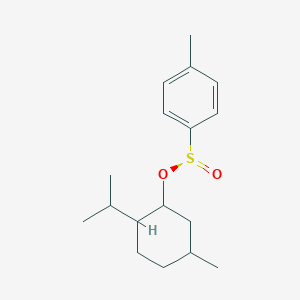
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate” is a chemical compound with the following systematic name: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid. Its chemical formula is C₁₁H₂₀O₂, and its molecular weight is 184.28 g/mol . This compound belongs to the class of monoterpenoids .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves the following steps:
Starting Material: Begin with 2-isopropyl-5-methylcyclohexanecarboxylic acid.
Sulfination: React the starting material with sulfur dioxide (SO₂) to introduce the sulfinate group (-SO₂CH₃) at the benzylic position.
Resolution: The compound is optically active due to its chiral center. The resolution process yields the desired (S)-enantiomer.
Sulfination Reaction: Typically carried out under mild conditions using sulfur dioxide gas or a sulfinate salt (e.g., sodium benzenesulfinate) in a solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification methods.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the sulfinate group to other functional groups.
Substitution: The benzylic position can be substituted with different groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., halides, amines, or alkoxides).
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as a building block in organic synthesis.
Chiral Ligands: Its chiral nature makes it valuable in asymmetric synthesis.
Pharmacology: Investigated for potential pharmaceutical applications.
Enzyme Inhibition: May interact with enzymes due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its chiral center and functional groups suggest interactions with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
This compound’s uniqueness lies in its chiral configuration and the sulfinate group. Similar compounds include other benzenesulfinate derivatives and chiral carboxylic acids.
Propriétés
Formule moléculaire |
C17H26O2S |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14?,16?,17?,20-/m0/s1 |
Clé InChI |
NQICGNSARVCSGJ-PHQZTZODSA-N |
SMILES isomérique |
CC1CCC(C(C1)O[S@](=O)C2=CC=C(C=C2)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



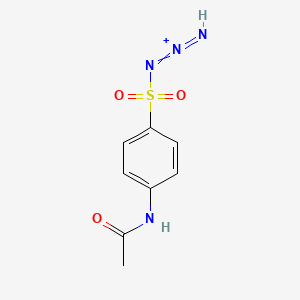


![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
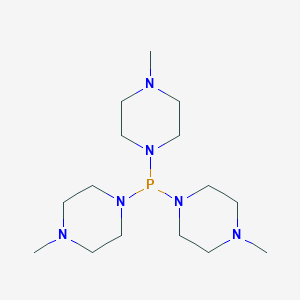
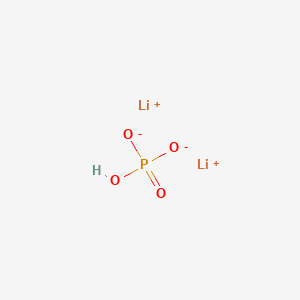
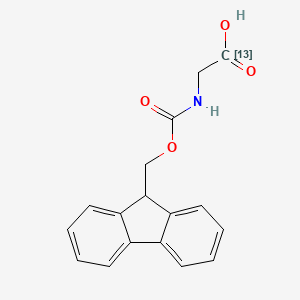
azanium](/img/structure/B12061565.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
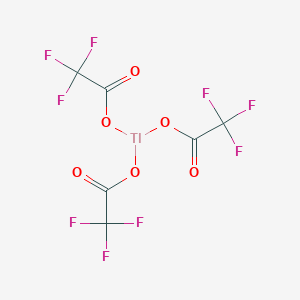

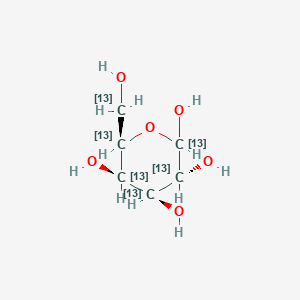
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
